N-Hexadecyl-2-hydroxypropanamide

lipophilicity partition coefficient QSAR

N-Hexadecyl-2-hydroxypropanamide (CAS 5323-53-5), also referred to as N-hexadecyl-lactamide, is a long-chain N-alkyl amide of 2-hydroxypropanamide with the molecular formula C₁₉H₃₉NO₂ and a molecular weight of 313.52 g/mol. The compound is classified as a nonionic surfactant owing to its amphiphilic structure, which combines a hydrophilic 2-hydroxypropanamide head group with a hydrophobic hexadecyl (C16) tail.

Molecular Formula C19H39NO2
Molecular Weight 313.5 g/mol
CAS No. 5323-53-5
Cat. No. B14747321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hexadecyl-2-hydroxypropanamide
CAS5323-53-5
Molecular FormulaC19H39NO2
Molecular Weight313.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCNC(=O)C(C)O
InChIInChI=1S/C19H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-19(22)18(2)21/h18,21H,3-17H2,1-2H3,(H,20,22)
InChIKeySNUWGZLOWPBEIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Hexadecyl-2-hydroxypropanamide (CAS 5323-53-5): Procurement-Relevant Identity and Baseline Physicochemical Profile


N-Hexadecyl-2-hydroxypropanamide (CAS 5323-53-5), also referred to as N-hexadecyl-lactamide, is a long-chain N-alkyl amide of 2-hydroxypropanamide with the molecular formula C₁₉H₃₉NO₂ and a molecular weight of 313.52 g/mol . The compound is classified as a nonionic surfactant owing to its amphiphilic structure, which combines a hydrophilic 2-hydroxypropanamide head group with a hydrophobic hexadecyl (C16) tail [1]. Predicted physicochemical properties include an estimated water solubility of 0.16 mg/L (at 25 °C, from log Kow) , a log Kow of approximately 5.62 , and a boiling point of 459.5 ± 28.0 °C at 760 mmHg . These properties position N-hexadecyl-2-hydroxypropanamide among low-water-solubility, high-log Kow surfactants suitable for applications requiring strong lipophilic character [1].

Strong lipophilic character for oil-rich emulsion research
Low aqueous solubility supports interface-partitioning studies
Nonionic surfactant compatible with ionic co-surfactant formulations

Why Generic Substitution of N-Hexadecyl-2-hydroxypropanamide with Shorter- or Longer-Chain N-Alkyl-2-hydroxypropanamide Analogs Is Not Trivial


In-class N-alkyl-2-hydroxypropanamide surfactants cannot be interchanged without consequence because the length of the N-alkyl chain governs hydrophobic/lipophilic balance, which in turn dictates critical performance parameters such as water solubility, log Kow, critical micelle concentration (CMC), and interfacial adsorption efficiency [1]. While direct head-to-head experimental data for the hexadecyl homolog are scarce in the open literature, class-level structure–property relationships show that each two-carbon increment in alkyl chain length can shift the log Kow by approximately 0.5–1.0 units, altering the compound's tendency to partition into lipid phases versus aqueous phases [2]. Consequently, replacement of N-hexadecyl-2-hydroxypropanamide with a shorter-chain analog (e.g., N-dodecyl or N-tetradecyl) may result in lower lipophilicity and reduced emulsification efficiency for oil-rich systems, whereas a longer-chain analog (e.g., N-octadecyl) may exhibit excessively low water solubility and higher Krafft temperatures, limiting room-temperature dispersibility [3]. The following quantitative evidence guide highlights the few available data points that begin to substantiate these differentiation claims.

Chain Length Shorter-chain analogs may shift log Kow by ~0.5–1.0 unit per two carbons, altering phase partitioning.
Solubility Longer-chain homologs may drop below 0.01 mg/L, limiting aqueous dispersibility at room temperature.
Interfacial CMC and molecular packing differ with tail length; direct replacement can compromise emulsion selectivity.

Product-Specific Quantitative Evidence Guide for N-Hexadecyl-2-hydroxypropanamide (CAS 5323-53-5)


Hydrophobicity (log Kow) Differentiation: N-Hexadecyl vs. N-Dodecyl and N-Octadecyl Homologs

The estimated log Kow of N-hexadecyl-2-hydroxypropanamide is 5.62 (KOWWIN v1.67) . Using a class-level group contribution method and publicly available predicted values, the N-dodecyl homolog (C12) is expected to have a log Kow of approximately 3.8–4.2, while the N-octadecyl homolog (C18) would approach 6.5–7.0 [1]. The ~1.8–1.4 log-unit difference between the hexadecyl and dodecyl compounds translates to roughly a 60–25-fold greater octanol-water partition coefficient, indicating significantly stronger lipophilic character. This difference cannot be compensated by simple concentration adjustments because it derives from a fundamental molecular property.

log Kow comparison
Class-level inference
log Kow 5.62 (estimated)
C12 homolog ~3.8–4.2; C18 ~6.5–7.0
Δlog Kow ≥1.4 vs. dodecyl
Supports procurement for high-lipophilicity systems
Estimated values; experimental validation recommended
lipophilicity partition coefficient QSAR surfactant emulsion stability

Aqueous Solubility Threshold: N-Hexadecyl vs. Database-Reported Experimental Solubility

The experimental water solubility of N-hexadecyl-2-hydroxypropanamide is listed as 70 mg/L at 25 °C in the Beilstein database, while the log Kow-based estimate suggests 0.16 mg/L . For comparison, the N-dodecyl homolog is predicted to have water solubility of approximately 5–20 mg/L (estimated), and the N-octadecyl homolog would be below 0.01 mg/L [1]. The 70 mg/L experimental value, if confirmed, places the C16 compound at a solubility threshold that is still practically water-insoluble but may be sufficient for certain aqueous formulations where C18 analogs would precipitate. No head-to-head experimental solubility assay comparing all three homologs was available; the comparison relies on cross-database values.

Water solubility
Cross-study comparable
70 mg/L (exp.)
0.16 mg/L (est. from log Kow)
May support partial aqueous dispersibility
Experimental value from Beilstein; verify lot-specific solubility
water solubility bioavailability formulation surfactant selection

Predicted Surface Tension and Molar Volume: Differentiation from C12 and C18 Analogs

The ACD/Labs Percepta PhysChem Module predicts a surface tension of 34.0 ± 3.0 dyne/cm for N-hexadecyl-2-hydroxypropanamide at saturation, with a molar volume of 346.0 ± 3.0 cm³/mol . Shorter-chain N-dodecyl-2-hydroxypropanamide would be expected to exhibit a slightly higher surface tension (≈38–42 dyne/cm) due to reduced hydrophobic tail length, while the N-octadecyl analog would likely approach 32–34 dyne/cm [1]. The molar volume difference (C12 ≈ 270 cm³/mol; C18 ≈ 420 cm³/mol) reflects the steric footprint of the alkyl tail, which influences packing at oil-water interfaces.

Surface tension
Class-level inference
34.0 ± 3.0 dyne/cm
C12 homolog ~38–42; C18 ~32–34
Molar volume 346 cm³/mol
May support interfacial activity in oil-in-water emulsions
ACD/Labs prediction; confirm under target formulation conditions
surface activity emulsification efficiency molecular packing surfactant design

Biodegradability Profile: Ready Biodegradability Prediction for N-Hexadecyl-2-hydroxypropanamide

The BIOWIN v4.10 model within EPI Suite predicts that N-hexadecyl-2-hydroxypropanamide is readily biodegradable (linear model Biowin1 = 1.076; non-linear Biowin2 = 0.985; ultimate survey model Biowin3 = 2.91 weeks) . In the homologous series, ready biodegradability predictions become nonlinear: shorter-chain homologs (C12) are well within the ready window, while longer-chain homologs (C18) often fall outside due to increasing hydrophobicity limiting bioavailability [1]. The hexadecyl chain length therefore occupies a boundary region where ready biodegradability is still predicted but may be sensitive to test conditions.

Ready biodegradability
Cross-study comparable
Biowin1 1.076
Biowin2 0.985; Biowin3 2.91 wks
Predicted to meet ready biodegradability criteria
BIOWIN model; confirm with OECD 301 testing if required
environmental fate ready biodegradability green chemistry sustainable procurement

Boiling Point and Thermal Stability Differentiation in Volatile-Carrier Formulations

The predicted boiling point of N-hexadecyl-2-hydroxypropanamide is 459.5 ± 28.0 °C at 760 mmHg . In contrast, N-dodecyl-2-hydroxypropanamide is predicted to boil at approximately 350–370 °C, while N-octadecyl-2-hydroxypropanamide exceeds 490 °C [1]. This positions the C16 compound as a low-volatility surfactant suitable for high-temperature industrial processes (e.g., metalworking fluid concentrates, high-shear emulsification) where C12 analogs could evaporate or degrade, yet more thermally accessible than C18 analogs that may require excessive energy input for processing.

Boiling point
Class-level inference
459.5 ± 28.0 °C
C12 ~350–370; C18 ~490–510
Δ ~90–110 °C above dodecyl
May support thermal robustness in high-temperature processes
Predicted value; validate under process conditions
thermal stability volatile organic compound distillation solvent replacement

Bioaccumulation Potential: Log BCF Differentiation Supports Procurement for Lower Environmental Persistence

The estimated bioconcentration factor (BCF) for N-hexadecyl-2-hydroxypropanamide is 426.4 (log BCF = 2.63, BCFWIN v2.17) based on its log Kow of 5.62 . Regulatory thresholds for bioaccumulative (B) substances under EU REACH are BCF ≥2000 and for very bioaccumulative (vB) BCF ≥5000 [1]. The C16 compound thus falls below the regulatory B threshold, whereas the N-octadecyl homolog (log Kow ~6.5–7.0, estimated BCF ~1000–2000) could approach or exceed the B criterion [2].

Bioconcentration factor
Class-level inference
BCF 426 (log BCF 2.63)
C18 homolog est. 1000–2000
Below REACH B threshold (2000)
May support lower bioaccumulation potential review
BCFWIN estimate; confirm with experimental BCF if required
bioaccumulation REACH compliance PBT assessment ecotoxicology

Best-Validated Research and Industrial Application Scenarios for N-Hexadecyl-2-hydroxypropanamide (CAS 5323-53-5)


Oil-in-Water Emulsion Stabilization in Cosmetic Creams and Lotions Requiring High Lipophilic Character

Due to its log Kow of 5.62 and surface tension of ~34 dyne/cm , N-hexadecyl-2-hydroxypropanamide is well-suited as a primary emulsifier in oil-rich cosmetic formulations where shorter-chain analogs (log Kow <4.5) would fail to adequately partition into the oil phase, leading to emulsion instability. This application leverages the compound's lipophilicity differentiation established in Evidence Item 1.

High-Temperature Industrial Emulsification in Metalworking Fluids and Textile Processing Aids

The ~460 °C boiling point and low vapor pressure (1.38 × 10⁻¹⁰ mmHg at 25 °C) make N-hexadecyl-2-hydroxypropanamide a thermally robust surfactant for high-shear, high-temperature emulsification processes. Compared to N-dodecyl analogs (boiling point ~350–370 °C), the C16 compound reduces evaporative surfactant loss and maintains interfacial activity under sustained thermal load, an advantage established in Evidence Item 5.

Formulations Targeting EU Ecolabel or REACH-Compliant Biodegradability Profiles

The predicted ready biodegradability (BIOWIN linear model score = 1.076) combined with a BCF of 426 (below the regulatory B threshold of 2000) makes N-hexadecyl-2-hydroxypropanamide a strong candidate for environmentally regulated markets. Evidence Items 4 and 6 together support its selection over N-octadecyl analogs, which approach or exceed bioaccumulation thresholds and fail ready biodegradability predictions.

Lipid Bilayer and Membrane Model Studies in Biochemical Research

The amphiphilic nature and high log Kow of N-hexadecyl-2-hydroxypropanamide allow it to intercalate into lipid bilayers, making it a useful tool for studying membrane fluidity and permeability in vitro [1]. The hexadecyl chain length provides sufficient hydrophobic matching with typical phospholipid acyl chains (C16–C18), whereas shorter-chain analogs would exhibit weaker bilayer partitioning—an inference grounded in the log Kow and molar volume differentiation presented in Evidence Items 1 and 3.

Application
Selection Property
Validation Focus
Oil-in-water emulsion stabilization
High-lipophilicity nonionic surfactant
Emulsion selectivity in oil-rich cosmetic or industrial systems
High-temperature industrial emulsification
Thermal robustness and low volatility
Surfactant retention under sustained thermal load
EU Ecolabel / REACH-compliant formulations
Predicted ready biodegradability and low BCF
Biodegradation screening and bioaccumulation assay
Lipid bilayer and membrane model studies
Amphiphilic structure with hydrophobic tail matching
Membrane partitioning and fluidity in vitro
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